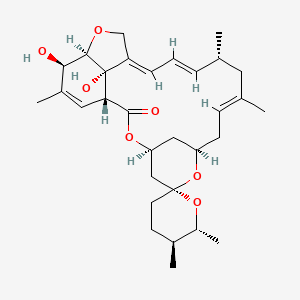

Milbemycin A3

Descripción general

Descripción

Milbemycin A3 is a member of the milbemycin family, a group of 16-membered macrolide antibiotics. These compounds are produced by various Streptomyces species, including Streptomyces hygroscopicus and Streptomyces bingchenggensis . This compound is known for its potent acaricidal, insecticidal, and anthelmintic activities, making it valuable in agricultural, veterinary, and medical fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Milbemycin A3 is primarily produced through fermentation processes involving Streptomyces species. The biosynthesis involves the polyketide pathway, where specific genes in the milbemycin biosynthetic gene cluster are activated . Genetic engineering techniques, such as the overexpression of regulatory genes like milR, have been employed to enhance production .

Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions to maximize yield. This includes adjusting the supply of acyl-coenzyme A precursors and using temporal promoters to coordinate the biosynthetic pathways . Advanced techniques like metabolic engineering and combinatorial biosynthesis are also used to improve production strains .

Análisis De Reacciones Químicas

Derivatization via Succinic Anhydride

Milbemycin A3 was functionalized with a succinate linker to enable conjugation with protein carriers. The reaction involves:

-

Reagents : Succinic anhydride, DIPEA (diisopropylethylamine), DMAP (4-dimethylaminopyridine).

-

Conditions : Stirred in anhydrous dichloromethane (DCM) at ambient temperature.

-

Product : Milbemycin hemisuccinate (M-L4) with a 4-atom linker, yielding 93% after silica gel chromatography .

| Parameter | Details |

|---|---|

| Reactivity | Selective esterification at C5-OH |

| Side Products | None observed under mild conditions |

| Yield | 93% |

Metabolic Hydroxylation

In rats, this compound undergoes hepatic metabolism:

-

Primary Pathway : Hydroxylation at C13 to form 13-OH-A3 , followed by dihydroxylation to (OH)₂-A3 .

-

Excretion : Polar metabolites are eliminated in urine and feces.

| Metabolite | Location | Relative Abundance |

|---|---|---|

| 13-OH-A3 | Tissues | High |

| (OH)₂-A3 | Urine | Dominant |

| Polar Metabolites | Feces | Moderate |

Microbial Hydroxylation

Cunninghamella echinulata ATCC 9244 hydroxylates Milbemycin A4 (structurally related to A3) at C25 or C26, demonstrating potential for microbial modification .

Key Findings Table

Aplicaciones Científicas De Investigación

Anthelmintic Applications

Veterinary Medicine

Milbemycin A3 is widely used as an effective anthelmintic agent in veterinary medicine. It is particularly effective against nematodes and arthropods, causing paralysis and death in these organisms. The compound's mechanism of action involves the activation of glutamate-gated chloride channels, leading to hyperpolarization of the nerve and muscle cells, which ultimately results in paralysis .

Agricultural Use

In agriculture, this compound is employed to control pests that affect crops. Its efficacy against various insect pests makes it a valuable tool for integrated pest management strategies. Studies have shown that milbemycin formulations can significantly reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Environmental Applications

Biodegradation of Contaminants

Recent research has explored the use of this compound in treating industrial wastewater contaminated with avermectins and milbemycins. The compound has been shown to be biodegradable by activated sludge systems, achieving over 90% removal rates for total organic carbon (TOC) at concentrations as high as 10.7 ppm . This application highlights its potential role in bioremediation processes.

Biotechnological Innovations

Genetic Engineering for Enhanced Production

The biosynthesis of this compound can be optimized through genetic engineering techniques. For instance, manipulating precursor supply pathways in Streptomyces bingchenggensis has resulted in increased yields of this compound by over 50% through co-overexpression of specific genes . This approach not only enhances production efficiency but also contributes to the understanding of secondary metabolite biosynthesis.

Vaccine Development

Milbemycin derivatives have been investigated for their potential use in vaccine development. Recent studies have demonstrated that conjugating milbemycin with virus-like particles can elicit immune responses, suggesting a novel application in immunology . However, further research is needed to optimize these conjugates for better immunogenicity.

Data Tables

Case Studies

- Veterinary Efficacy Study : A study evaluated the efficacy of this compound in treating canine heartworm infections. Results indicated a significant reduction in microfilariae counts post-treatment, demonstrating its effectiveness as a therapeutic agent.

- Agricultural Field Trials : Field trials conducted on tomato crops treated with this compound showed a marked decrease in aphid populations and improved crop yields compared to untreated plots, underscoring its role in sustainable agriculture practices.

- Wastewater Treatment Research : An experimental setup using activated sludge systems treated wastewater containing milbemycin compounds at varying concentrations. The study concluded that this compound could be effectively degraded without harming the microbial community essential for wastewater treatment processes .

Mecanismo De Acción

Milbemycin A3 exerts its effects by binding to specific sites on parasite cells, increasing the release of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This leads to hyperpolarization of the cells, blocking nerve signal transmission and ultimately causing paralysis and death of the parasite . The compound targets glutamate-sensitive chloride channels in neurons and myocytes of invertebrates .

Comparación Con Compuestos Similares

Milbemycin A4: Another active component of the milbemycin family with similar biological activities.

Avermectin B1a: A well-known biopesticide with a similar mode of action but higher toxicity.

Ivermectin: A semi-synthetic derivative of avermectin used widely as an antiparasitic agent.

Milbemycin A3’s unique properties, such as its lower toxicity and longer half-life, make it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Milbemycin A3 is a macrolide antibiotic known for its broad-spectrum biological activity, particularly its insecticidal , acaricidal , and nematocidal properties. It is primarily derived from the fermentation of Streptomyces species, particularly Streptomyces bingchenggensis and Streptomyces avermitilis. This compound has garnered attention due to its effectiveness in agricultural pest control and veterinary medicine.

This compound functions by binding to glutamate-gated chloride channels (GluCl) in the nervous system of target organisms. This binding leads to hyperpolarization of the neuronal membrane, resulting in paralysis and death of the pests. The selectivity for GluCl channels makes it less toxic to mammals, which do not have these channels in their nervous systems.

Spectrum of Activity

This compound exhibits potent activity against various pests, including:

- Nematodes : Effective against hookworms and roundworms.

- Insects : Targeting species such as aphids, leafhoppers, and whiteflies.

- Acarids : Demonstrated efficacy against mites.

Comparative Efficacy

Recent studies have shown that this compound, when used in combination with milbemycin A4, exhibits enhanced insecticidal activity while maintaining lower toxicity levels compared to other biopesticides. For instance, a study indicated that the mixture of this compound and A4 resulted in significantly improved pest control outcomes compared to single-component applications .

Case Studies

- Veterinary Applications : A study highlighted the effectiveness of milbemycin oxime (a derivative including A3) in treating natural infections of Ancylostoma braziliense in dogs. The treatment showed a high success rate with minimal side effects, demonstrating its safety and efficacy in veterinary medicine .

- Agricultural Use : In agricultural settings, this compound has been tested for its ability to control aphid populations on crops. Results indicated a significant reduction in aphid numbers following application, showcasing its potential as an effective biopesticide .

Data Tables

Engineering and Synthesis

Recent advancements have focused on optimizing the biosynthesis of this compound through genetic engineering techniques. Researchers have successfully manipulated precursor supply pathways to increase the yield of this compound significantly. For instance, co-overexpression of specific genes related to acyl-CoA metabolism led to a notable increase in the proportion of this compound produced .

Key Findings from Research

Propiedades

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+/t18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBGSRMUSVULIE-GSMJGMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058391 | |

| Record name | Milbemectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

43 °C (Closed cup) /Ultiflora Miticide/ | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C)., Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C) | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1270 (Milbemycin A3); 1.1265 (Milbemycin A4), both at 25 °C | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.8X10-11 mm Hg at 20 °C | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Milbeknock acts on the nervous system mediated with inhibitory neurotransmitter, GABA (g-Amino butyric acid). /Milbeknock/ | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder (Technical grade) | |

CAS No. |

51596-10-2, 51570-36-6, 122666-95-9 | |

| Record name | (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51596-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milbemycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051570366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milbemectin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051596102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milbemectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Milbemycin B, 5-O-demethyl-28-deoxy-6,28-epoxy-25-methyl-, (6R,25R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 51570-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILBEMYCIN A3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76Y8Z9GEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212-215 °C | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.